![molecular formula C15H14N2O2 B2955865 2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole CAS No. 120162-89-2](/img/structure/B2955865.png)
2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole
Descripción general
Descripción
2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole, also known as Omeprazole, is a proton-pump inhibitor (PPI) drug that is commonly used to treat gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related disorders. Omeprazole works by inhibiting the enzyme H+/K+ ATPase, which is responsible for producing acid in the stomach.
Aplicaciones Científicas De Investigación
Anticancer Activity Studies
Benzimidazole derivatives have been synthesized and evaluated for their anticancer potential. The study by El-Shekeil, Obeid, and Al-Aghbari (2012) focused on compounds with benzimidazole structure for their in vitro anticancer activity using HeLa and PC3 cells. Among the synthesized compounds, some showed moderate cytotoxic effects towards HeLa cells, highlighting the potential of benzimidazole derivatives in anticancer research (El-Shekeil, Obeid, & Al-Aghbari, 2012).
Antibacterial Properties
Benzimidazole compounds also exhibit antibacterial properties, particularly against Helicobacter spp. Kühler et al. (2002) found that certain benzimidazole derivatives act as proton pump inhibitors (PPIs) while maintaining antibacterial potency and selectivity. This research suggests benzimidazole derivatives as promising agents against Helicobacter pylori, a significant factor in gastric ulcers and cancer (Kühler et al., 2002).
DNA Topoisomerase I Inhibition
Benzimidazole derivatives have been identified as inhibitors of mammalian type I DNA topoisomerases, essential enzymes in DNA replication and transcription. Alpan, Gunes, and Topçu (2007) synthesized benzimidazole compounds and evaluated their effects on mammalian type I DNA topoisomerase activity. Their findings suggest the therapeutic potential of these compounds in targeting diseases related to DNA topoisomerase malfunction, such as certain cancers (Alpan, Gunes, & Topçu, 2007).
Antifungal Activities
The synthesis and evaluation of benzimidazole derivatives for antifungal activity is another significant application. For example, compounds synthesized by Li et al. (2006) showed potent fungicidal activity against several soil fungi, pointing to the potential of benzimidazole derivatives in developing new antifungal agents (Li, Zhang, Liu, Yang, & Liu, 2006).
Vasorelaxant Properties
Benzimidazole derivatives have been studied for their vasorelaxant properties on isolated rat aortic rings, offering insights into their potential application in managing cardiovascular diseases. Estrada-Soto et al. (2006) recorded the relaxant activity of these compounds, which could lead to novel therapeutic leads for hypertension and related cardiovascular conditions (Estrada-Soto et al., 2006).
Propiedades
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-18-13-8-4-5-9-14(13)19-10-15-16-11-6-2-3-7-12(11)17-15/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKOUPJMMYDGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methylbutyl)oxamide](/img/structure/B2955782.png)

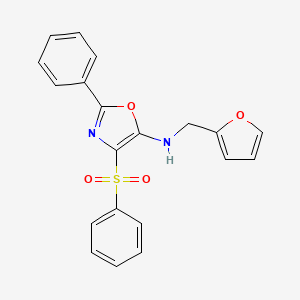
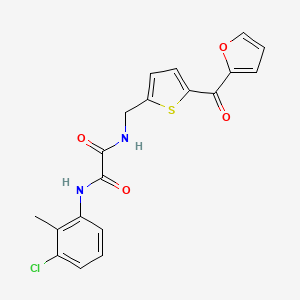
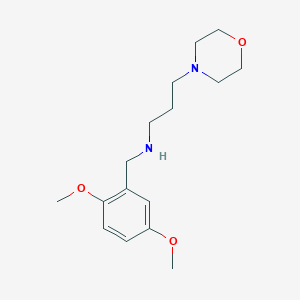
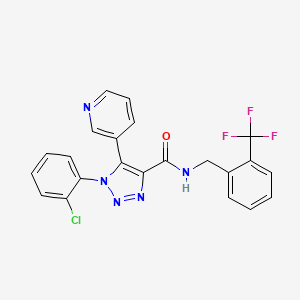
![6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2955792.png)
![3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2955795.png)
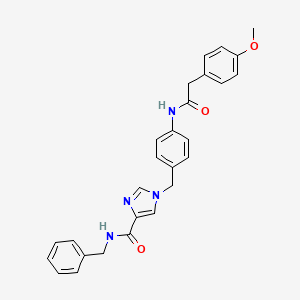
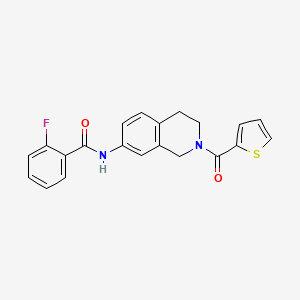

![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2955802.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2955803.png)
![(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2955804.png)
